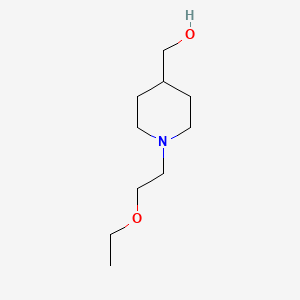
(1-(2-Ethoxyethyl)piperidin-4-yl)methanol
Vue d'ensemble
Description
1-(2-Ethoxyethyl)piperidin-4-yl)methanol, also known as 1-EPM, is an organic compound with a wide range of applications in scientific research. It is a derivative of piperidine and is commonly used in the synthesis of other compounds. 1-EPM is known for its stability and low toxicity, making it a versatile compound in the laboratory.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of derivatives of piperidin-4-yl methanol, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, illustrate the compound's utility in understanding molecular conformations and interactions. These studies provide insights into the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, demonstrating the importance of such compounds in crystallography and molecular design (Girish et al., 2008).
Antimicrobial Activity
Research on derivatives of piperidin-4-yl methanol has shown variable and modest antimicrobial activity against several bacterial and fungal strains. This indicates the potential of these compounds in the development of new antimicrobial agents, where specific modifications can lead to enhanced activity (Patel, Agravat, & Shaikh, 2011).
Catalytic Applications
The use of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes, derived from piperidine-based ligands, as catalysts for oxidative cyclization, showcases the role of such compounds in catalysis. These complexes have been applied in the synthesis of cyclic ethers and epoxides, highlighting their utility in organic synthesis and the development of new catalytic methods (Dönges et al., 2014).
Antitubercular and Antiproliferative Activities
Compounds like cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol have shown significant antitubercular activity, including against multidrug-resistant strains. This suggests the potential of piperidine derivatives in the development of new treatments for tuberculosis (Bisht et al., 2010). Similarly, diphenyl(piperidin-4-yl) methanol derivatives have demonstrated antiproliferative activity against various cancer cell lines, indicating their relevance in cancer research (Prasad et al., 2008).
Propriétés
IUPAC Name |
[1-(2-ethoxyethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-8-7-11-5-3-10(9-12)4-6-11/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJFAQAWVKMMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Ethoxyethyl)piperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)
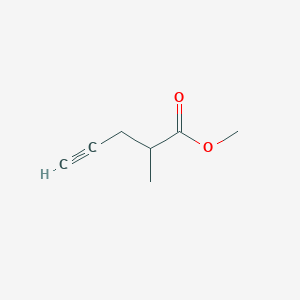

![5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B1457203.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)
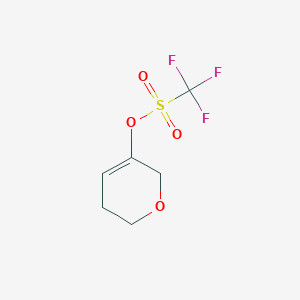
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
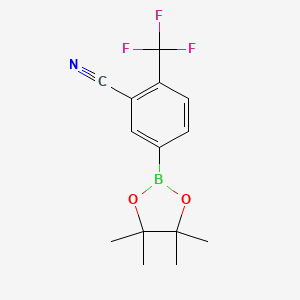
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)
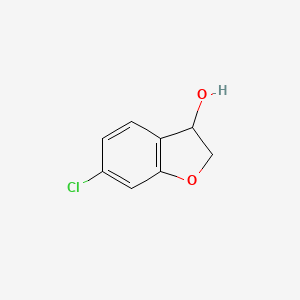
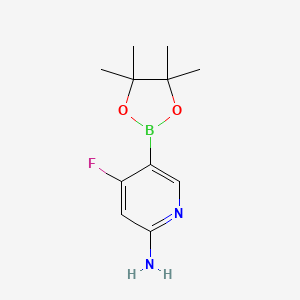
![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)